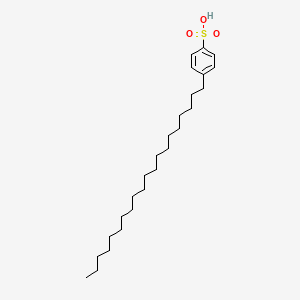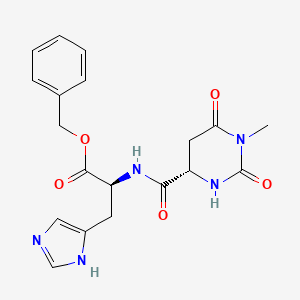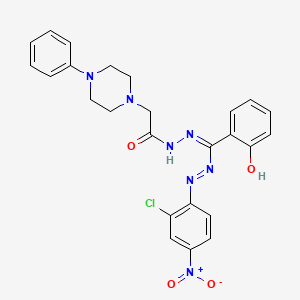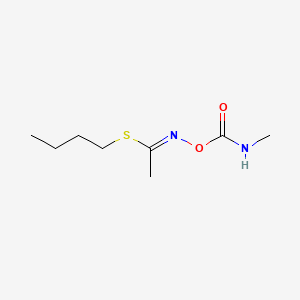
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a chemical compound known for its use as an insecticide. It is an oxime carbamate insecticide that controls a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites . This compound is highly effective in agricultural settings, particularly for protecting crops from various pests.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves the reaction of butyl isocyanate with methylamine to form the intermediate butyl N-methylcarbamate. This intermediate is then reacted with ethanimidothioic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of active ingredients and impurities .
化学反应分析
Types of Reactions
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thioester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted carbamates. These products have different applications depending on their chemical properties and reactivity .
科学研究应用
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of oxime carbamates and their derivatives.
Biology: The compound is used in studies related to insect physiology and the development of insecticides.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is widely used in the agricultural industry as an effective insecticide to protect crops from pests
作用机制
The mechanism of action of Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and synaptic function .
相似化合物的比较
Similar Compounds
Methomyl: An oxime carbamate insecticide with similar chemical structure and mode of action.
Carbaryl: Another carbamate insecticide that inhibits acetylcholinesterase but has different chemical properties.
Aldicarb: A highly toxic carbamate insecticide with a broader spectrum of activity.
Uniqueness
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its selective toxicity towards insects and relatively lower toxicity to non-target organisms make it a preferred choice in agricultural applications .
属性
CAS 编号 |
17564-99-7 |
|---|---|
分子式 |
C8H16N2O2S |
分子量 |
204.29 g/mol |
IUPAC 名称 |
butyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H16N2O2S/c1-4-5-6-13-7(2)10-12-8(11)9-3/h4-6H2,1-3H3,(H,9,11)/b10-7+ |
InChI 键 |
KNXRVCYGOBGOPX-JXMROGBWSA-N |
手性 SMILES |
CCCCS/C(=N/OC(=O)NC)/C |
规范 SMILES |
CCCCSC(=NOC(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


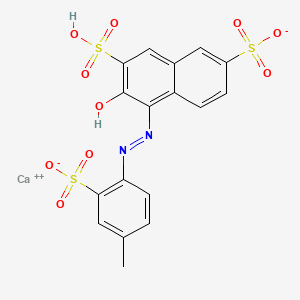
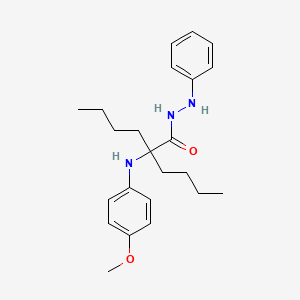
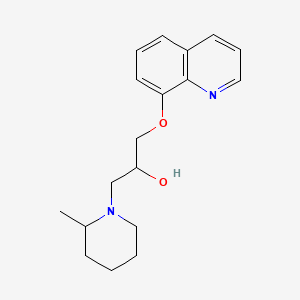
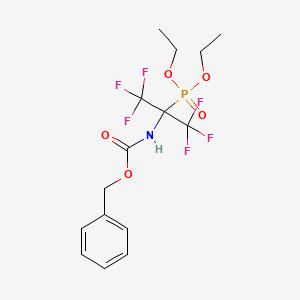
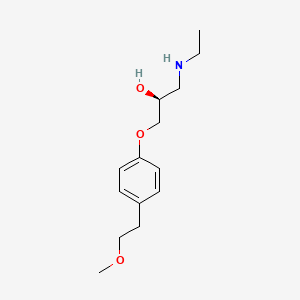
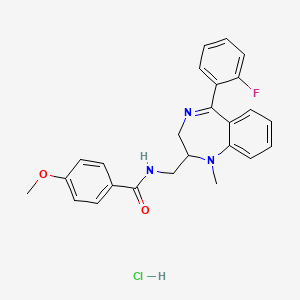
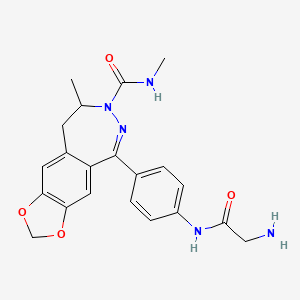
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

